

# A Comparative Crystallographic Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde Analogs

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## Compound of Interest

**Compound Name:** 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

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An Examination of Molecular Conformation and Crystal Packing Influenced by Phenyl and Pyrazole Ring Substitutions

The 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a versatile building block in the development of novel pharmaceutical agents and agrochemicals.<sup>[1]</sup> The spatial arrangement of its constituent rings and the nature of intermolecular interactions are critical determinants of its biological activity. X-ray crystallography provides definitive insights into these three-dimensional structures at the atomic level. This guide compares the single-crystal X-ray diffraction data of several analogs, highlighting how different substituents on the phenyl and pyrazole moieties influence key structural parameters.

While the specific crystal structure for **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** is not publicly available, this guide examines closely related analogs to provide a comparative framework. The analogs under review include:

- Analog 1: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde<sup>[2]</sup>
- Analog 2: 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde<sup>[3]</sup>
- Analog 3: 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde<sup>[4]</sup>

## Comparative Crystallographic Data

The crystallographic data reveals significant conformational differences among the analogs, primarily in the relative orientations of the aromatic rings. These variations, expressed as dihedral angles, are dictated by the steric and electronic effects of the substituents.

Parameter	Analog 1[2]	Analog 2[3]	Analog 3[4]
Formula	$C_{17}H_{14}N_2O_2$	$C_{18}H_{16}N_2O_2$	$C_{15}H_{13}N_3O$
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	$P2_1/c$	$P2_1/c$	$P2_1/c$
Unit Cell Dimensions	$a = 8.6207 \text{ \AA}$ $b = 7.1695 \text{ \AA}$ $c = 22.9228 \text{ \AA}$ $\alpha = 99.168^\circ$	$a = 10.5962 \text{ \AA}$ $b = 11.5391 \text{ \AA}$ $c = 12.6736 \text{ \AA}$ $\alpha = 97.436^\circ$	$a = 9.5807 \text{ \AA}$ $b = 15.1720 \text{ \AA}$ $c = 8.7370 \text{ \AA}$ $\alpha = 93.618^\circ$
Dihedral Angle 1	Pyrazole / Phenyl Ring: 45.99°	Pyrazole / Phenyl Ring: 22.68°	Pyrazole / Phenyl Ring: 34.95°
Dihedral Angle 2	Pyrazole / Phenoxy Ring: 73.67°	Pyrazole / (4-methylphenoxy) Ring: N/A	Pyrazole / Pyrrolyl Ring: 58.99°
Key Interactions	Weak C—H $\cdots$ $\pi$ interaction[2]	Aromatic $\pi$ $\cdots$ $\pi$ stacking, weak C—H $\cdots$ $\pi$ interactions[3]	Pairwise C—H $\cdots$ O interactions forming dimers[4]

#### Analysis of Structural Data:

The dihedral angle between the central pyrazole ring and the N1-substituted phenyl ring varies significantly across the analogs. In Analog 2, this angle is the smallest at 22.68°, suggesting a more coplanar arrangement, which is influenced by the methylphenoxy group at the 5-position. [3] In contrast, Analog 1 exhibits a larger twist of 45.99°.[2] Analog 3 falls in between with an angle of 34.95°.[4] These torsional differences directly impact the overall molecular shape and the potential for intermolecular interactions.

The crystal packing is also distinct. Analog 2 features aromatic  $\pi$  $\cdots$  $\pi$  stacking, a common stabilizing interaction in aromatic compounds.[3] Analog 3 is characterized by C—H $\cdots$ O hydrogen bonds that link molecules into dimers, which then form corrugated sheets.[4] Analog

1, lacking strong hydrogen bond donors or acceptors, exhibits only weak C—H···π interactions.

[2]

## Experimental Protocols

The determination of these crystal structures follows a standardized workflow, from crystal preparation to data refinement. The methodologies detailed in the source publications provide a representative protocol for researchers working with similar compounds.

**Synthesis and Crystallization:** The synthesis of these pyrazole-4-carbaldehyde derivatives is often achieved via the Vilsmeier-Haack reaction, which formylates a suitable hydrazone precursor.[5][6] For example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be reacted with phenol or p-cresol in dimethyl sulfoxide (DMSO) with a base like potassium hydroxide. The mixture is heated, then poured onto ice to precipitate the solid product, which is subsequently filtered, washed, and recrystallized from a solvent such as ethanol to yield single crystals suitable for X-ray diffraction.[2][3]

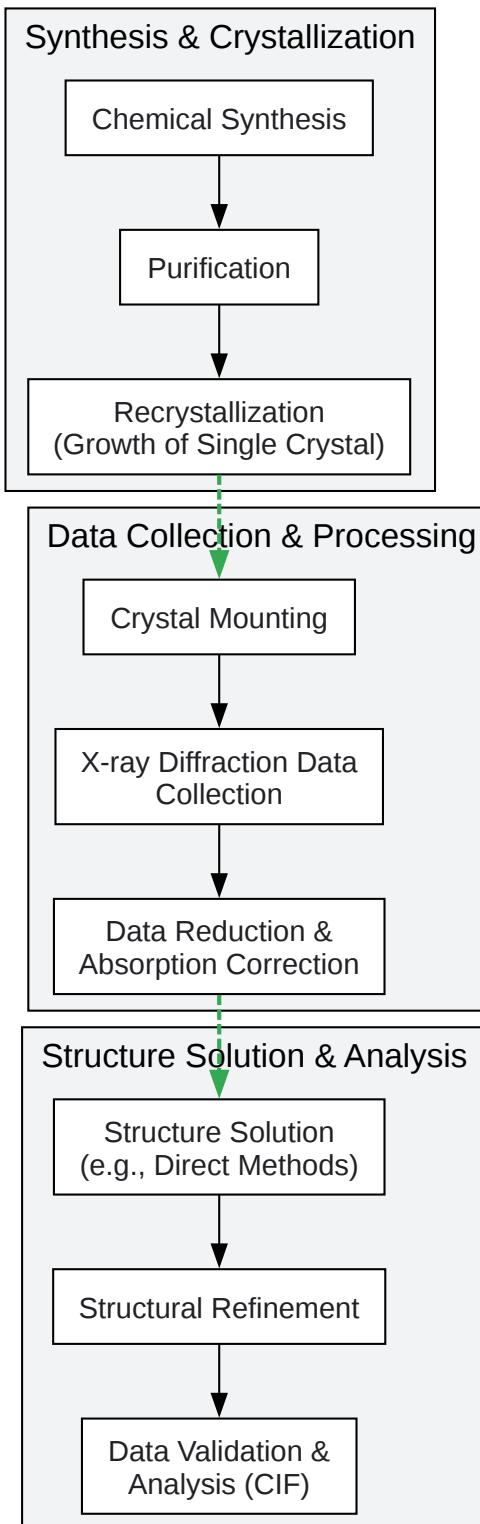
**X-ray Data Collection and Structure Refinement:**

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a diffractometer, often at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[2][4]
- **Data Collection:** The diffractometer (e.g., Bruker SMART APEXII CCD) uses a specific radiation source (e.g., Mo K $\alpha$ ) to collect diffraction data as the crystal is rotated.[2][4] A multi-scan absorption correction is applied to the collected data.[2]
- **Structure Solution:** The crystal structure is solved using direct methods (e.g., with software like SHELXS) which determines the initial positions of the atoms in the asymmetric unit.[7]
- **Structure Refinement:** The atomic positions and other parameters are refined using a full-matrix least-squares method on  $F^2$ , typically with software like SHELXL.[8][9] Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.[2] The final structure is validated and analyzed for its geometric properties and intermolecular interactions.

## Visualized Experimental Workflow

The process from a synthesized compound to a fully characterized crystal structure can be visualized as a logical sequence of steps.

### General Workflow for X-ray Crystallography



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Caption: A flowchart illustrating the key stages of single-crystal X-ray analysis.

This comparative guide underscores the structural diversity within the 1-phenyl-1H-pyrazole-4-carbaldehyde family. The crystallographic data presented provides a valuable resource for researchers, enabling a deeper understanding of the structure-property relationships that govern the efficacy of these compounds in drug design and materials science.

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## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [jpsionline.com](http://jpsionline.com) [jpsionline.com]
- 7. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 8. [orca.cardiff.ac.uk](http://orca.cardiff.ac.uk) [orca.cardiff.ac.uk]
- 9. [mdpi.com](http://mdpi.com) [mdpi.com]
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